molecular formula C23H21N3O5S2 B2523293 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877655-55-5

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Numéro de catalogue: B2523293
Numéro CAS: 877655-55-5
Poids moléculaire: 483.56
Clé InChI: RXFQXGFTIYGYEK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Its structure includes:

  • Thieno[3,2-d]pyrimidin-4-one scaffold substituted at position 3 with a 3-methoxyphenyl group.
  • A thioacetamide linkage at position 2, with the acetamide nitrogen further substituted by a benzo[d][1,3]dioxol-5-ylmethyl group.

Propriétés

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S2/c1-29-16-4-2-3-15(10-16)26-22(28)21-17(7-8-32-21)25-23(26)33-12-20(27)24-11-14-5-6-18-19(9-14)31-13-30-18/h2-6,9-10H,7-8,11-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFQXGFTIYGYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a thieno[3,2-d]pyrimidine derivative. The presence of these functional groups is likely responsible for its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it exhibits significant cytotoxicity against various cancer cell lines.

Case Studies and Research Findings

  • Cytotoxicity Assays :
    • The compound was tested against multiple cancer cell lines including MCF7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The IC50 values were found to be as low as 1.54 µM for HCT116 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 values around 7.46 µM for HCT116) .
    • Flow cytometry analyses indicated that the compound induces apoptosis in MCF7 cells in a dose-dependent manner .
  • Mechanism of Action :
    • The anticancer effects are believed to be mediated through the inhibition of the EGFR (Epidermal Growth Factor Receptor) signaling pathway. This pathway is crucial for cell proliferation and survival in many cancers.
    • Studies involving annexin V-FITC assays have shown increased apoptosis rates when treated with the compound, suggesting that it disrupts mitochondrial pathways by modulating proteins such as Bax and Bcl-2 .

Comparative Biological Activity

The following table summarizes the biological activity of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide compared to other compounds with similar structures:

Compound NameCell LineIC50 (µM)Mechanism of Action
N-(benzo[d][1,3]dioxol-5-ylmethyl)-...MCF71.54EGFR inhibition; apoptosis induction
DoxorubicinHCT1167.46Topoisomerase II inhibition
Compound XHepG22.38Induction of oxidative stress

Comparaison Avec Des Composés Similaires

Thieno[3,2-d]pyrimidinone vs. Thiazolo[4,5-d]pyrimidinone

  • N-Benzyl-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide (): Core: Thiazolo[4,5-d]pyrimidinone (sulfur replaced by nitrogen in the five-membered ring). Substituents: 4-Ethoxyphenyl at position 3, benzyl group on acetamide.

Thieno[2,3-d]pyrimidinone Derivatives

  • 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide (): Core: Thieno[2,3-d]pyrimidinone (thiophene fused at positions 2 and 3 of the pyrimidine). Substituents: Ethyl and methyl groups on the pyrimidine, p-tolyl on acetamide.

Substituent Modifications

Aryl Group Variations at Position 3

Compound Name Aryl Substituent (Position 3) Acetamide Substituent Molecular Weight Reference
Target Compound 3-Methoxyphenyl Benzo[d][1,3]dioxol-5-ylmethyl ~539.5* N/A
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide 4-Trifluoromethoxyphenyl Benzo[d][1,3]dioxol-5-ylmethyl 619.75
N-Benzyl-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide 4-Ethoxyphenyl Benzyl ~529.6*

*Calculated based on molecular formulas.

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-trifluoromethoxy group () increases lipophilicity and metabolic stability compared to the 3-methoxy group in the target compound.

Thioacetamide Linker Modifications

Benzothiazole and Thiadiazole Derivatives

  • N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide (): Core: Thiadiazole-oxadiazole hybrid. Key Difference: The absence of a pyrimidinone core reduces planarity but introduces multiple sulfur atoms, which may improve redox activity .
  • 2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (): Core: Benzothiazole-indoline hybrid.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.